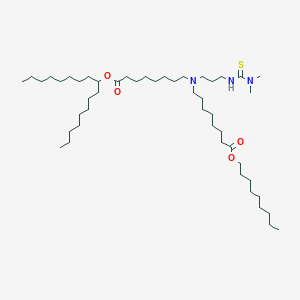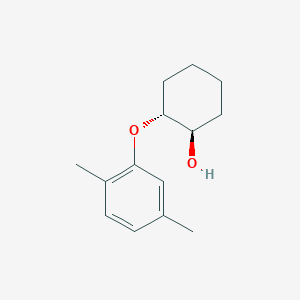
3-Ethoxy-2-hydroxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-hydroxy-3-oxopropanoic acid is an organic compound with the molecular formula C5H8O4. It is known for its role as an endogenous metabolite and its ability to promote plant growth . This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group attached to a propanoic acid backbone.
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be achieved through various methods. One common synthetic route involves the condensation of ethyl acetate and ethyl formate, followed by acetalization with hydrochloric acid in absolute ethanol. The resulting product is then hydrolyzed with dilute sulfuric acid and neutralized to obtain this compound . Industrial production methods may involve similar steps but are optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Ethoxy-2-hydroxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-hydroxy-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role as an endogenous metabolite and its effects on plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various metabolic processes. Its ability to promote plant growth is attributed to its interaction with plant hormones and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be compared with other similar compounds, such as:
3-Ethoxy-3-oxopropanoic acid: This compound has a similar structure but lacks the hydroxy group.
Ethyl hydrogen malonate:
4-Ethoxy-3-methoxyphenylacetic acid: This compound has an ethoxy group and a methoxy group attached to a phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C5H8O5 |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
3-ethoxy-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h3,6H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
LMUIEOMKPDYKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)




![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)




![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)

